Lipophilicity and Partitioning: Elevated LogP vs. Linear 1,3-Dithiols
2-Methylbutane-1,3-dithiol exhibits a calculated LogP (XLogP3-AA) of 1.87, a value notably higher than that of its linear 1,3-dithiol counterparts . This enhanced lipophilicity governs its distribution in biphasic systems, directly influencing headspace concentration and perceived aroma intensity in food and fragrance applications [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 |
| Comparator Or Baseline | 1,3-Butanedithiol (LogP = 1.62) |
| Quantified Difference | Δ LogP = +0.25 (16% increase relative to comparator) |
| Conditions | Calculated using XLogP3-AA algorithm. |
Why This Matters
A higher LogP translates to increased fat solubility and altered flavor-release kinetics, making the target compound a more effective choice for high-fat food systems or long-lasting fragrance compositions compared to less lipophilic dithiols.
- [1] Molyneux, R. J. (1995). The Chemistry of Fruit and Vegetable Flavors. In Fruit Flavors (pp. 1–13). ACS Symposium Series. (Discusses role of lipophilicity in flavor compound volatility and sensory perception). View Source
